molecular formula C13H13NO3S B6370630 3-(3-Methylsulfonylaminophenyl)phenol CAS No. 1261944-68-6

3-(3-Methylsulfonylaminophenyl)phenol

Cat. No.: B6370630
CAS No.: 1261944-68-6
M. Wt: 263.31 g/mol
InChI Key: QEEYMAQQYJDJOK-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylaminophenyl)phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or other suitable reagents.

    Substitution: Electrophilic reagents such as halogens, nitric acid, sulfuric acid, and alkylating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, sulfonated, and alkylated phenolic derivatives.

Comparison with Similar Compounds

3-(3-Methylsulfonylaminophenyl)phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYMAQQYJDJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683633
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-68-6
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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